4-Hydroxybenzoic Acid

Neuroprotection Excitotoxicity Oxidative stress

Select 4-Hydroxybenzoic acid (PHBA) for its condition-specific neuroprotection—unmatched by protocatechuic acid—under excitotoxic conditions. As the least toxic monohydroxybenzoic isomer to freshwater algae (72-h IC50 9.9 mmol/L), with unique growth stimulation at sub-inhibitory levels, it is essential for dissecting excitotoxic pathways and establishing structure-activity baselines. Its distinct melting point (213-217°C) ensures unambiguous identity verification for incoming QC. Choose functional specificity over generic potency.

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 99-96-7
Cat. No. B024243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxybenzoic Acid
CAS99-96-7
Synonyms4-hydroxybenzoate
4-hydroxybenzoic acid
4-hydroxybenzoic acid, calcium salt
4-hydroxybenzoic acid, copper(2+)(1:1) salt
4-hydroxybenzoic acid, dilithium salt
4-hydroxybenzoic acid, dipotassium salt
4-hydroxybenzoic acid, disodium salt
4-hydroxybenzoic acid, monopotassium salt
4-hydroxybenzoic acid, monosodium salt
4-hydroxybenzoic acid, monosodium salt, 11C-labeled
p-hydroxybenzoate
para-hydroxybenzoic acid
sodium p-hydroxybenzoate tetrahydrate
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)O
InChIInChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)
InChIKeyFJKROLUGYXJWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
SolubilitySolubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C);  n-butanol 19.5 g (32.5 °C)
Soluble in about 125 parts water, freely in alcohol, slightly in chloroform;  soluble in ether, acetone. Practically insoluble in carbon disulfide.
In water, 5000 mg/L at 25 °C
5.0 mg/mL
slightly soluble in water;  soluble in organic solvents
freely soluble (in ethanol)

4-Hydroxybenzoic Acid (CAS 99-96-7): Technical Baseline for Scientific Procurement


4-Hydroxybenzoic acid (also known as p-hydroxybenzoic acid, PHBA) is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid [1]. It is a white crystalline solid with a melting point range of 213-217°C and is slightly soluble in water (5 g/L at 20°C) but well soluble in polar organic solvents such as ethanol, ether, and acetone [2]. As one of the three isomers of monohydroxybenzoic acid (along with 2-hydroxybenzoic acid/salicylic acid and 3-hydroxybenzoic acid), its para-positioning of the hydroxyl group relative to the carboxyl group confers distinct physicochemical and biological properties that differentiate it from its isomers and other hydroxybenzoic acid derivatives [3].

Why 4-Hydroxybenzoic Acid Cannot Be Interchanged with Isomeric or Polyhydroxy Analogs in Research Applications


Hydroxybenzoic acids (HBAs) exhibit structure-dependent biological activities that preclude simple substitution. The position and number of hydroxyl groups on the benzoic acid core fundamentally alter redox behavior, receptor interactions, and cellular effects [1]. In a head-to-head neuroprotection study, 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA, 3,4-dihydroxybenzoic acid) demonstrated mechanistically distinct protective profiles: HBA was neuroprotective exclusively under excitotoxic conditions, whereas PCA was protective under nitrosative stress [2]. Similarly, comparative anti-algal assays across six benzoic acid derivatives established a clear ErC50 potency hierarchy (gallic acid > 3,5-dihydroxybenzoic acid > 4-hydroxybenzoic acid > salicylic acid > 3-hydroxybenzoic acid > benzoic acid) [3]. Furthermore, 4-HBA was found to be the least toxic monohydroxybenzoic acid isomer to algae (IC50 = 9.9 mmol/L versus 0.172 mmol/L for 2-HBA), while uniquely exhibiting growth stimulation activity at sub-inhibitory concentrations [4]. These findings demonstrate that selecting 4-hydroxybenzoic acid over its structural analogs is not a matter of potency alone but of functional specificity that directly impacts experimental outcomes.

Quantitative Differentiation of 4-Hydroxybenzoic Acid from Closest Analogs: Evidence-Based Procurement Guide


Neuroprotection Selectivity: 4-Hydroxybenzoic Acid vs. Protocatechuic Acid in Mechanistically Distinct Stress Conditions

In primary cultures of cerebellar granule neurons, 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA) exhibited divergent, condition-specific neuroprotective profiles. Under excitotoxic conditions, HBA provided neuroprotection whereas PCA did not. Conversely, under nitrosative stress, PCA was neuroprotective while HBA showed no protective effect. Both compounds mitigated oxidative stress (hydrogen peroxide-induced). Additionally, PCA reduced nitric oxide production in LPS-stimulated microglial cells (anti-inflammatory activity), whereas HBA had no effect [1].

Neuroprotection Excitotoxicity Oxidative stress

Anti-Algal Potency Ranking: 4-Hydroxybenzoic Acid Position Among Six Hydroxybenzoic Acid Derivatives

A systematic comparison of six benzoic acid derivatives tested on two strains of Microcystis aeruginosa (toxic FACHB 942 and non-toxic 469) established a clear 50% growth inhibition concentration (ErC50) potency order. 4-Hydroxybenzoic acid ranked third in potency, falling between 3,5-dihydroxybenzoic acid (more potent) and salicylic acid (less potent). The complete rank order was: gallic acid > 3,5-dihydroxybenzoic acid > 4-hydroxybenzoic acid > salicylic acid > 3-hydroxybenzoic acid > benzoic acid [1].

Allelopathy Cyanobacteria Environmental toxicology

Algal Toxicity and Growth Stimulation: 4-Hydroxybenzoic Acid Is Least Toxic Monohydroxy Isomer with Unique Biphasic Effect

In a comparative study of monohydroxybenzoic acid isomers on the freshwater green alga Pseudokirchneriella subcapitata, 4-HBA was the least toxic isomer (72-h IC50 = 9.9 mmol/L) compared to 2-HBA (72-h IC50 = 0.172 mmol/L, approximately 57.6-fold more toxic) and 3-HBA. Critically, 4-HBA uniquely stimulated algal growth at sub-inhibitory concentrations (0.1 to 1.0 mmol/L) — an effect not observed with 2-HBA or 3-HBA. In semicontinuous exposure at 0.15 and 0.3 mmol/L, 4-HBA maintained increased cell growth over 10 consecutive batch cultures [1].

Aquatic toxicology Ecotoxicity Algal bioassay

Analgesic and Anti-Inflammatory Efficacy: 4-Hydroxybenzoic Acid vs. Aspirin and Salicylic Acid

In rodent models, repeated daily low oral doses (20 mg/kg) of 4-hydroxybenzoic acid, 3-hydroxybenzoic acid, aspirin, and salicylic acid were compared for analgesic (hot plate test, acetic acid-induced writhing) and anti-inflammatory (cotton pellet granuloma, carrageenan edema) activities. The effectiveness of 3- and 4-hydroxybenzoic acids as analgesic and anti-inflammatory agents was lower than that of aspirin or salicylic acid. However, after repeated daily low oral doses, 4-hydroxybenzoic acid was almost as potent as aspirin or salicylic acid in desensitizing stress responses [1].

Analgesic Anti-inflammatory Pharmacology

DPPH Radical Scavenging Activity: 4-Hydroxybenzoic Acid Compared to Hydroxybenzoic Acid Class

In DPPH radical scavenging assays, hydroxybenzoic acids follow a clear structure-activity relationship governed by the number and position of hydroxyl groups. Gallic acid (trihydroxybenzoic acid) was the most active, being 1.6- and 3.4-fold more potent than protocatechuic acid and syringic acid, respectively [1]. 4-Hydroxybenzoic acid (monohydroxy) exhibited DPPH radical scavenging with an IC50 of 183.7 μg/mL . This places 4-HBA in a distinct potency tier: substantially less active than polyhydroxy analogs (gallic, protocatechuic acids) but a defined reference point for monohydroxybenzoic acid antioxidant capacity.

Antioxidant DPPH assay Free radical scavenging

Physical Property Differentiation: Melting Point and Isomer Comparison for Purity and Identity Verification

The monohydroxybenzoic acid isomers exhibit distinct melting points that reflect their differing intermolecular interactions and crystal packing. 4-Hydroxybenzoic acid melts at 213-217°C [1], which is the highest among the three isomers: 2-hydroxybenzoic acid (salicylic acid) melts at 158-161°C, and 3-hydroxybenzoic acid melts at approximately 200-203°C. This 4-HBA melting point is substantially higher than that of benzoic acid (122°C) and most common phenolic acids. Additionally, 4-HBA has a pKa of 4.54-4.57 [2], compared to salicylic acid's pKa of approximately 2.97 (ortho-effect enhanced acidity). 4-HBA is approximately half as acidic as salicylic acid [3].

Quality control Identity testing Physicochemical properties

Evidence-Backed Application Scenarios for 4-Hydroxybenzoic Acid (CAS 99-96-7) in Research and Industrial Settings


Neuroscience Research: Excitotoxicity-Specific Neuroprotection Models

For researchers investigating excitotoxic mechanisms in neurodegeneration (e.g., glutamate-induced neuronal injury), 4-hydroxybenzoic acid is the preferred compound over protocatechuic acid. Under excitotoxic conditions, HBA provides neuroprotection whereas PCA does not. This condition-specific selectivity makes 4-HBA essential for dissecting excitotoxic pathways from other neurodegenerative mechanisms [1].

Ecotoxicity and Environmental Fate Studies: Low-Toxicity Reference Compound with Growth-Stimulatory Properties

4-Hydroxybenzoic acid serves as the least toxic monohydroxybenzoic acid isomer to freshwater algae (72-h IC50 = 9.9 mmol/L, approximately 57.6-fold less toxic than 2-HBA). Its unique ability to stimulate algal growth at sub-inhibitory concentrations (0.1-1.0 mmol/L) makes it valuable for studying hormetic dose-response relationships and as a low-toxicity control in comparative ecotoxicity assessments [2].

Antioxidant Assay Standardization: Low-Activity Monohydroxy Reference

In antioxidant screening programs using DPPH or similar radical scavenging assays, 4-hydroxybenzoic acid (IC50 = 183.7 μg/mL) provides a low-activity monohydroxybenzoic acid reference point for calibrating assay sensitivity and establishing structure-activity baselines against which polyhydroxy analogs (e.g., gallic acid, protocatechuic acid) can be quantitatively compared [3].

Quality Control and Identity Verification in Chemical Procurement

The distinct melting point of 4-hydroxybenzoic acid (213-217°C) — the highest among monohydroxybenzoic acid isomers — enables unambiguous differentiation from 2-hydroxybenzoic acid (158-161°C) and 3-hydroxybenzoic acid (~200-203°C) during incoming material inspection. This thermal property is a critical QC parameter for verifying compound identity and purity before use in sensitive analytical or biological applications [4].

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